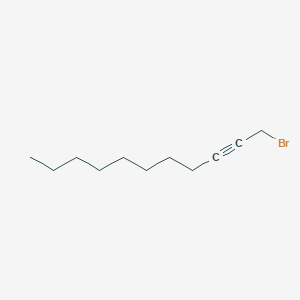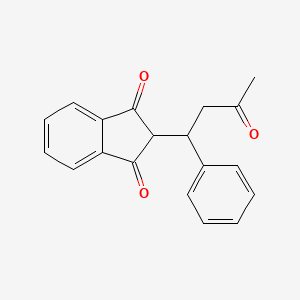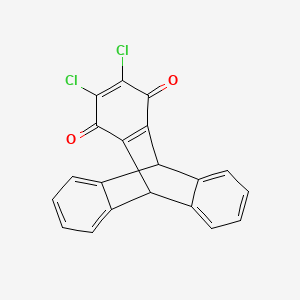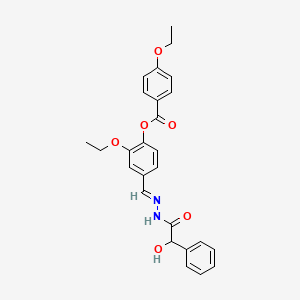![molecular formula C29H22N4O2S B12003876 N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003876.png)
N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl group, a quinazolinone moiety, and a thioacetohydrazide linkage, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide typically involves multiple steps:
Formation of the Biphenyl Aldehyde: The biphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by oxidation to form the corresponding aldehyde.
Synthesis of the Quinazolinone Moiety: The quinazolinone structure is synthesized via a cyclization reaction involving anthranilic acid and an appropriate aldehyde or ketone.
Thioacetohydrazide Formation: The thioacetohydrazide linkage is formed by reacting thioacetic acid with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the biphenyl aldehyde with the thioacetohydrazide derivative in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide: Unique due to its specific combination of biphenyl, quinazolinone, and thioacetohydrazide moieties.
Other Hydrazides: Compounds with similar hydrazide linkages but different aromatic groups.
Quinazolinone Derivatives: Molecules with variations in the quinazolinone structure.
Uniqueness
The uniqueness of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C29H22N4O2S |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H22N4O2S/c34-27(32-30-19-21-15-17-23(18-16-21)22-9-3-1-4-10-22)20-36-29-31-26-14-8-7-13-25(26)28(35)33(29)24-11-5-2-6-12-24/h1-19H,20H2,(H,32,34)/b30-19+ |
InChIキー |
QLEHVSURMOWEII-NDZAJKAJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12003798.png)
![1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl-](/img/structure/B12003810.png)
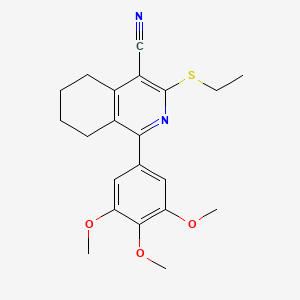

![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003845.png)
![3-Methyl-7-octyl-8-[(2-phenylethyl)amino]-1,3,7-trihydropurine-2,6-dione](/img/structure/B12003846.png)
![(5Z)-3-(3-ethoxypropyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003847.png)
